molecular formula C12H9F B1198766 4-Fluorobiphenyl CAS No. 324-74-3

4-Fluorobiphenyl

Cat. No.: B1198766
CAS No.: 324-74-3
M. Wt: 172.2 g/mol
InChI Key: RUYZJEIKQYLEGZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobiphenyl can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst. The reaction typically occurs under reflux conditions in a polar aprotic solvent like dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound often involves the use of metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction between 4-bromobiphenyl and a fluorinated boronic acid derivative in the presence of a palladium catalyst can yield this compound with high efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-4’-ol and this compound-3’-ol.

    Reduction: Reduction reactions can convert it to biphenyl derivatives with different functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: this compound-4’-ol, this compound-3’-ol.

    Reduction: Various biphenyl derivatives.

    Substitution: Halogenated biphenyls.

Scientific Research Applications

4-Fluorobiphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies on its biodegradation by fungi like Cunninghamella elegans provide insights into microbial transformation of fluorinated compounds.

    Medicine: Research on its derivatives, such as flurbiprofen, explores their potential as nonsteroidal anti-inflammatory drugs.

    Industry: It is used in the production of liquid crystals and other advanced materials.

Comparison with Similar Compounds

    4-Fluoroanisole: Another fluorinated aromatic compound with different substituents.

    4-Fluorotoluene: A fluorinated toluene derivative.

    4-Fluorophenol: A fluorinated phenol with distinct chemical properties.

Uniqueness: 4-Fluorobiphenyl is unique due to its biphenyl structure with a para-fluorine substitution, which imparts specific electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

1-fluoro-4-phenylbenzene
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InChI

InChI=1S/C12H9F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYZJEIKQYLEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00186111
Record name 4-Fluorobiphenyl
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Molecular Weight

172.20 g/mol
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Physical Description

White or light brown crystalline solid; [Alfa Aesar MSDS]
Record name 4-Fluorobiphenyl
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Vapor Pressure

0.00901 [mmHg]
Record name 4-Fluorobiphenyl
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CAS No.

324-74-3
Record name 4-Fluorobiphenyl
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Record name 4-FLUOROBIPHENYL
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Synthesis routes and methods I

Procedure details

To NaOH (480 mg, 12.0 mmol, 1.20 equiv) in MeOH (20 mL) at 23° C. was added 4-biphenylboronic acid (1.98 g, 10.0 mmol, 1.00 equiv). After stirring for 15 min at 23° C., the reaction mixture was cooled to 0° C. and was added to AgOTf (7.71 g, 30.0 mmol, 3.00 equiv). After stirring for 30 min at 0° C., the solvent was removed under reduced pressure at 0° C. and the residual MeOH was completely removed by co-evaporation with acetone (20 mL×2). To the residue was added acetone (50 mL), MS3 Å (5.0 g), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoroborate) (1) (3.72 g, 10.5 mmol, 1.05 equiv) and the reaction mixture was stirred for 30 min and concentrated in vacuo. The residue was dissolved in CH2Cl2 and filtered through a plug of Celite. After the removal of CH2Cl2, to the residue was added H2O (30 mL) and Et2O (30 mL) and the phases were separated. The aqueous phase was extracted with Et2O (2×20 mL). The combined organic phases are washed with brine (30 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was purified by chromatography on silica gel eluting with hexanes to afford 1.62 g of 4-fluorobiphenyl as a colorless solid (94% yield).
Name
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoroborate)
Quantity
3.72 g
Type
reactant
Reaction Step Two
Name
AgOTf
Quantity
7.71 g
Type
catalyst
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

From 4-fluoro-bromobenzene and phenyl boronic acid, yield 93%; mp 73-75° C. (lit.,9 73-75° C.); IR: 1599, 1519, 1487 and 1196; 1H NMR (400 MHz; CDCl3): 7.56-7.53 (4H, m), 7.43 (2H, d, J 7.8), 7.34 (1H, t, J 8) and 7.15-7.1 (2H, m); rr/z (EI) 172 (70%, M+), 119 (30) and 69 (100) (Found: M+, 172.068. C12H9F requires M, 172.068).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
93%

Synthesis routes and methods III

Procedure details

A solution of sodium carbonate (3.3 g, 0.031 mol) in demineralized water (25 mL) is added to a solution containing 4-fluorobromobenzene (4.55 g, 0.026 mol), phenylboronic acid (3.3 g, 0.027 mol), Pd (II) acetate (18 mg) and triphenylphosphine (65 mg) in n-propanol (50 mL). The reaction mixture is stirred at 80-90° C. for 1 hour. It is allowed to cool back to room temperature. Demineralized water (100 mL) is added and the aqueous layer is extracted with ethyl acetate (200 mL). The organic layer is concentrated and the residue is purified by column chromatography (silica gel 230-400 mesh, ethyl acetate:n-hexane 10:90) to furnish 4-fluorobiphenyl.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
18 mg
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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